3-cyclohexyl-N-(3-pyridinyl)propanamide
Description
3-Cyclohexyl-N-(3-pyridinyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a cyclohexyl group at the third carbon and a 3-pyridinyl moiety at the nitrogen atom.
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3-cyclohexyl-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C14H20N2O/c17-14(16-13-7-4-10-15-11-13)9-8-12-5-2-1-3-6-12/h4,7,10-12H,1-3,5-6,8-9H2,(H,16,17) |
InChI Key |
GSKJRMGGPNRWRV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCC(=O)NC2=CN=CC=C2 |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(3-pyridinyl)propanamide typically involves the reaction of cyclohexylamine with 3-pyridinecarboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(3-pyridinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-cyclohexyl-N-(3-pyridinyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(3-pyridinyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Pyridine vs. Pyrimidine/Pyrazole : Replacement of the 3-pyridinyl group with pyrimidine (e.g., ) or pyrazole (e.g., ) alters hydrogen-bonding patterns and target selectivity.
- Trifluoroethyl Group : The CF₃ group in S03 () increases metabolic stability and electron-withdrawing effects compared to the parent compound.
- Thiadiazole vs.
Physical Property Comparisons
Key Observations :
Key Observations :
- Antioxidant Activity : Thiourea derivatives () show potent radical scavenging due to sulfur-based redox chemistry.
- Receptor Targeting : Ureido-linked compounds () achieve high receptor specificity via hydrogen-bonding interactions.
- Antibacterial Thiadiazoles : The thiadiazole ring () disrupts bacterial cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
